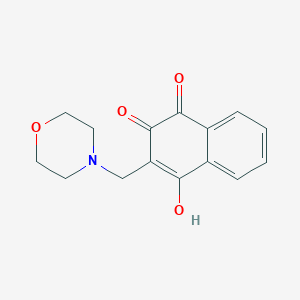

4-Hydroxy-3-(morpholin-4-ylmethyl)naphthalene-1,2-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Hydroxy-3-(morpholin-4-ylmethyl)naphthalene-1,2-dione is a chemical compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are widely used in various fields such as medicine, chemistry, and industry. This compound is characterized by the presence of a hydroxy group, a morpholin-4-ylmethyl group, and a naphthalene-1,2-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-(morpholin-4-ylmethyl)naphthalene-1,2-dione typically involves the reaction of naphthalene-1,2-dione with morpholine and formaldehyde. The reaction is carried out in a solvent such as ethanol or dimethylformamide (DMF) under reflux conditions. The reaction mixture is heated to around 60°C with constant stirring to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of eco-friendly solvents and catalysts, such as L-proline, can also be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-(morpholin-4-ylmethyl)naphthalene-1,2-dione undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

Reduction: The naphthoquinone core can be reduced to form hydroquinone derivatives.

Substitution: The morpholin-4-ylmethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted naphthoquinone derivatives.

Scientific Research Applications

4-Hydroxy-3-(morpholin-4-ylmethyl)naphthalene-1,2-dione has several scientific research applications:

Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.

Biology: Studied for its potential antifungal and antimicrobial properties.

Industry: Used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-(morpholin-4-ylmethyl)naphthalene-1,2-dione involves its interaction with cellular components. It is believed to disrupt fungal membrane permeability, leading to increased nucleotide leakage and cell death . The compound may also interact with various molecular targets, including enzymes and receptors, to exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

2-Hydroxy-1,4-naphthoquinone: Known for its use in dyes and pigments.

2,3-Dibromonaphthalene-1,4-dione: Exhibits potent antifungal activity.

5,8-Dihydroxy-1,4-naphthoquinone: Known for its neuroprotective properties.

Uniqueness

4-Hydroxy-3-(morpholin-4-ylmethyl)naphthalene-1,2-dione is unique due to the presence of the morpholin-4-ylmethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other naphthoquinone derivatives and contributes to its specific applications in research and industry.

Biological Activity

4-Hydroxy-3-(morpholin-4-ylmethyl)naphthalene-1,2-dione, a derivative of naphthoquinone, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer and antimicrobial agent, making it a subject of interest in drug development.

- Molecular Formula : C13H13N1O3

- Molecular Weight : 233.25 g/mol

- CAS Number : 1150-59-0

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Redox Activity : The compound acts as an electron acceptor, participating in redox reactions that can affect cellular metabolism.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular signaling pathways, contributing to its anticancer properties.

- Reactive Oxygen Species (ROS) Modulation : This compound has been shown to influence ROS levels within cells, which is critical for maintaining cellular homeostasis and influencing cell viability.

Anticancer Activity

Research indicates that naphthoquinone derivatives, including this compound, exhibit significant anticancer properties:

- Cell Lines Tested : Various studies have reported the activity of this compound against human cancer cell lines such as breast (MCF-7), colon (HCT116), and lung (A549).

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 5.6 | Induction of apoptosis via ROS generation |

| HCT116 | 7.2 | Cell cycle arrest in G0/G1 phase |

| A549 | 6.5 | Inhibition of mitochondrial respiration |

The compound's effectiveness is often compared with known chemotherapeutics, indicating a favorable profile with lower toxicity toward normal cells.

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated notable antimicrobial properties:

- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus

- Minimum Inhibitory Concentration (MIC) :

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 15 |

| S. aureus | 10 |

The mechanism behind its antimicrobial activity includes disruption of bacterial cell membranes and inhibition of protein synthesis.

Study on Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer potential of various naphthoquinone derivatives, including the target compound. The findings indicated that the morpholine substitution significantly enhanced the cytotoxicity against several cancer cell lines compared to unsubstituted analogs .

Study on Antimicrobial Effects

In a comparative study assessing the antimicrobial efficacy of naphthoquinone derivatives, the target compound was shown to possess superior activity against Gram-positive bacteria due to its ability to penetrate bacterial membranes effectively .

Properties

CAS No. |

6320-30-5 |

|---|---|

Molecular Formula |

C15H15NO4 |

Molecular Weight |

273.28 g/mol |

IUPAC Name |

4-hydroxy-3-(morpholin-4-ylmethyl)naphthalene-1,2-dione |

InChI |

InChI=1S/C15H15NO4/c17-13-10-3-1-2-4-11(10)14(18)15(19)12(13)9-16-5-7-20-8-6-16/h1-4,17H,5-9H2 |

InChI Key |

SITNQGKLOAWMDT-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CC2=C(C3=CC=CC=C3C(=O)C2=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.